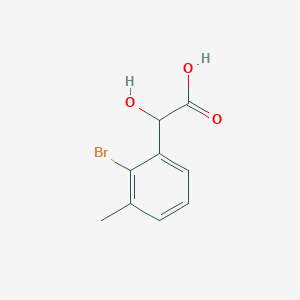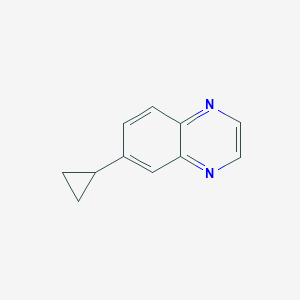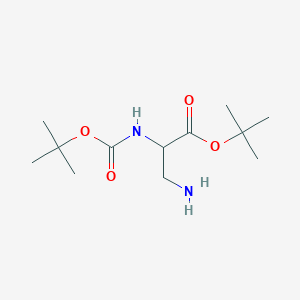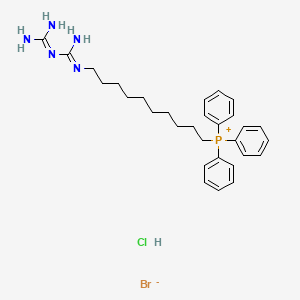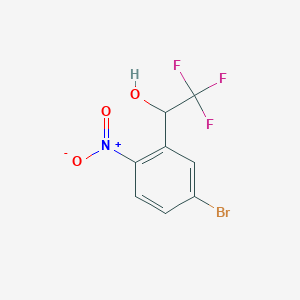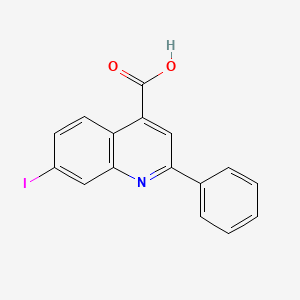![molecular formula C27H36N2O4 B13702342 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate is a chemical compound with the molecular formula C27H36N2O4 and a molecular weight of 452.59 g/mol . It is known for its unique structure, which includes an acrylate group and an azo linkage, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate typically involves a multi-step process. One common method includes the following steps :
Synthesis of 4-(4-Hexyloxyphenylazo)phenol: This step involves the diazotization of 4-hexyloxyaniline followed by coupling with phenol.
Formation of 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexanol: The phenol derivative is then reacted with 6-bromohexanol to form the corresponding ether.
Acrylation: The final step involves the esterification of the hydroxyl group with acryloyl chloride to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The phenoxy and azo groups can participate in substitution reactions under appropriate conditions.
Oxidation and Reduction: The azo linkage can be reduced to form amines, while the phenoxy group can undergo oxidation.
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution, and reducing agents like sodium dithionite for azo reduction .
Aplicaciones Científicas De Investigación
6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the development of bioactive materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and other materials that require specific mechanical and optical properties.
Mecanismo De Acción
The mechanism of action of 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate is primarily related to its ability to undergo polymerization and its interaction with light. The azo linkage can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in applications such as photoresponsive materials and optical data storage .
Comparación Con Compuestos Similares
6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate can be compared with other similar compounds, such as:
4-(4-Hexyloxyphenylazo)phenol: Lacks the acrylate group, limiting its polymerization potential.
6-[4-(4-Cyanophenylazo)phenoxy]hexyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization behavior.
Acrylic acid (4-((4-hexyloxyphenyl)diazenyl)phenoxy)hexyl ester: Similar structure but may have different physical properties due to variations in the ester group.
The uniqueness of this compound lies in its combination of an acrylate group and an azo linkage, providing a versatile platform for various applications.
Propiedades
Fórmula molecular |
C27H36N2O4 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
6-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]hexyl prop-2-enoate |
InChI |
InChI=1S/C27H36N2O4/c1-3-5-6-9-20-31-25-16-12-23(13-17-25)28-29-24-14-18-26(19-15-24)32-21-10-7-8-11-22-33-27(30)4-2/h4,12-19H,2-3,5-11,20-22H2,1H3 |
Clave InChI |
YZOBFCBAODPXQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



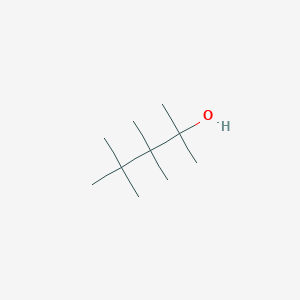

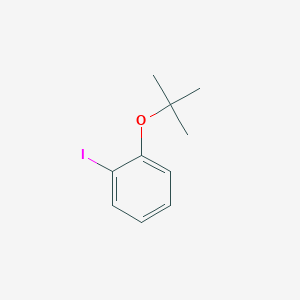
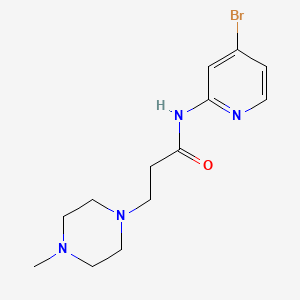
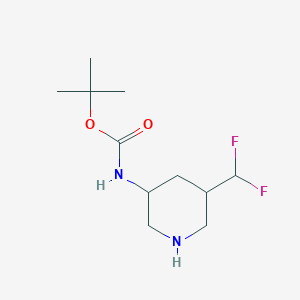
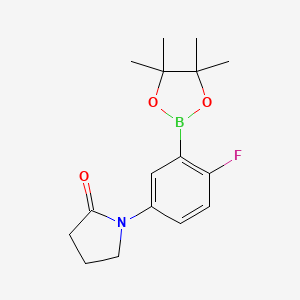
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
